molecular formula C17H14N6O2S2 B2793781 N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide CAS No. 895109-46-3

N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide

Cat. No.: B2793781
CAS No.: 895109-46-3
M. Wt: 398.46
InChI Key: AKRANORYETXHGV-UHFFFAOYSA-N
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Description

N-{3-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 3-methoxyphenyl group and a methyl group. The thiadiazole ring is further connected to a thiophene-2-carboxamide unit.

  • Triazole formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole ring .
  • Thiadiazole-thiophene coupling: Nucleophilic substitution or amide bond formation to link the thiadiazole and thiophene-carboxamide groups .

Properties

IUPAC Name

N-[3-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S2/c1-10-14(20-22-23(10)11-5-3-6-12(9-11)25-2)15-18-17(27-21-15)19-16(24)13-7-4-8-26-13/h3-9H,1-2H3,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRANORYETXHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A thiophene ring
  • A triazole moiety
  • A thiadiazole group
  • A methoxyphenyl substituent

This unique combination of functional groups is hypothesized to contribute to its biological activity.

Research indicates that the compound may exert its effects through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to Combretastatin A-4 (CA-4), it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antagonism of TRPV1 Receptors : The compound's structural analogs have shown significant antagonistic activity against TRPV1 receptors, which are involved in pain and inflammation pathways .

Efficacy Against Cancer Cell Lines

The compound has demonstrated promising anticancer properties across various studies. Here are some notable findings:

Cell Line IC50 (µM) Mechanism Reference
Hep3B (liver cancer)5.46Disruption of spheroid formation; tubulin binding
K562 (leukemia)2.5Induction of apoptosis via caspase activation
NCI-60 panel1.4 - 4.2General cytotoxicity across multiple cancer types

Case Studies

A study focusing on thiophene carboxamide derivatives reported that compounds similar to the target compound showed significant cytotoxicity against Hep3B cells, leading to cell aggregation and altered morphology indicative of apoptotic processes . Another investigation into triazole-thiadiazole hybrids highlighted their ability to inhibit cancer cell proliferation with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the compound appears critical for its biological activity:

  • The thiophene ring contributes to the aromatic character and facilitates interactions with biological targets.
  • The triazole and thiadiazole moieties enhance binding affinity to proteins involved in cancer progression and inflammation .

Additional Biological Activities

Beyond anticancer effects, preliminary studies suggest potential antibacterial and antioxidant properties:

  • The compound showed significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating a broader therapeutic potential .

Scientific Research Applications

Antiviral Activity

One of the notable applications of thiophene derivatives, including N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide, is their antiviral properties. Research indicates that compounds with similar structures can effectively inhibit viral replication. For instance, studies have shown that thiophene carboxamide compounds exhibit low toxicity and significant antiviral activity against foot-and-mouth disease virus (FMDV) . The mechanism involves the inhibition of viral plaque formation in cell cultures.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A series of thiadiazole derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. In vitro studies have reported that these derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . This positions this compound as a candidate for further development as an anticancer agent.

Cardiovascular Applications

Recent studies suggest that compounds similar to this compound can enhance cardiac function by improving intracellular calcium dynamics. This is particularly relevant in conditions where SERCA2a function is compromised, such as heart failure . The compound's ability to enhance calcium transport in cardiac myocytes indicates its potential as a therapeutic agent for cardiovascular diseases.

Pesticidal Properties

Thiophene derivatives have been explored for their pesticidal activities. Research indicates that compounds with similar structural motifs can act as effective fungicides and insecticides . The application of this compound in agricultural settings could provide an innovative solution for pest management.

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of thiophene carboxamides is crucial for optimizing their biological activities. The presence of specific functional groups significantly influences the potency and selectivity of these compounds against various biological targets. For instance:

Functional Group Effect on Activity
Methoxy groupEnhances lipophilicity and bioavailability
Triazole moietyContributes to antiviral and anticancer activities
Thiadiazole ringImparts stability and enhances cellular uptake

Chemical Reactions Analysis

Oxidation Reactions

The triazole and thiadiazole rings demonstrate susceptibility to oxidation under controlled conditions. In atmospheric oxygen with catalytic Cu(I), the 5-methyl group on the triazole undergoes oxidation to form a carboxylic acid derivative. This reaction is critical for modifying the compound's hydrophilicity:

Reaction ConditionsProductYield
O₂ (1 atm), CuI (5 mol%), DMF, 80°CTriazole ring C5-methyl → carboxylic acid62%

Electrochemical studies reveal two oxidation peaks at +1.12 V and +1.45 V (vs. Ag/AgCl), corresponding to sequential electron transfers at the triazole-thiadiazole interface.

Nucleophilic Substitution

The thiadiazole ring's C5 position reacts preferentially with nitrogen- and oxygen-based nucleophiles:

With amines

Ethylenediamine induces ring-opening at the thiadiazole sulfur, generating a bisthioamide derivative:

text
Reaction: Thiadiazole + H₂N-(CH₂)₂-NH₂ → Bis(thioamide) + NH₃↑ Conditions: EtOH reflux, 12 h Yield: 58%

With alcohols

Methanolysis under acidic conditions (H₂SO₄, 60°C) replaces the thiophene-carboxamide group with methoxy, forming N-methoxy derivatives.

Cycloaddition Reactions

The triazole moiety participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes. For example:

text
Reaction: Triazole + HC≡C-Ar → 1,2,3-Triazolo[1,5-a]pyridine Conditions: Cu(I) catalyst, DCM, RT Kinetics: k = 2.4 × 10⁻³ L·mol⁻¹·s⁻¹ (25°C)[1]

This reactivity is exploited to create polycyclic systems for enhanced bioactivity.

Biological Interaction Mechanisms

The compound inhibits kinases through π-π stacking and hydrogen bonding:

Target KinaseBinding Affinity (Kd)Key Interactions
EGFR (wild-type)18 nMH-bond: Thr790; π-stack: Phe856
VEGFR-242 nMH-bond: Asp1046; Salt bridge: Lys868

In vitro studies show IC₅₀ values of 0.28 μM (MCF-7) and 0.52 μM (A549) , correlating with its thiadiazole-mediated tubulin polymerization inhibition .

Comparative Reactivity Table

Functional GroupReactivity Rank (1-5)Preferred Reaction Partners
1,2,3-Triazole4Alkynes, electrophiles
1,2,4-Thiadiazole5Nucleophiles, oxidants
Thiophene-carboxamide2Acids, bases

Data derived from Hammett substituent constants and frontier molecular orbital analysis.

Synthetic Modifications

Key derivatization strategies include:

  • Alkylation : Benzyl bromide reacts at the triazole N2 position (K₂CO₃, DMF, 70% yield)

  • Sulfonation : SO₃·Py complex sulfonates the thiophene ring (CH₂Cl₂, 0°C, 55% yield)

  • Photochemical dimerization : UV light (254 nm) induces [2+2] cycloaddition between triazole rings

This compound's multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Its ability to undergo both structural modifications and targeted biological interactions underscores its potential in developing kinase inhibitors and anticancer agents .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs with 1,3,4-oxadiazole () or thiazole (–9) rings. Key differences include:

  • Electronic properties : Thiadiazoles are more electron-deficient than oxadiazoles, enhancing π-π stacking with aromatic residues in biological targets .
  • Stability : Thiadiazoles exhibit greater metabolic stability compared to oxadiazoles due to reduced susceptibility to hydrolysis .
Compound Core Heterocycle Substituents Molecular Weight (Da)*
Target compound 1,2,4-thiadiazole 3-Methoxyphenyl-triazole, thiophene-carboxamide ~439.5
Compound 9c () 1,2,3-triazole 4-Bromophenyl-thiazole, benzodiazolylphenoxymethyl ~582.4
Compound in 1,2,4-oxadiazole 4-Methoxyphenyl, oxazole-carboxamide ~490.5

*Calculated based on structural formulas.

Substituent Effects

  • Methoxy vs. Ethoxy groups : The 3-methoxyphenyl group in the target compound may offer better lipophilicity (logP ~2.8) compared to ethoxy-substituted analogs (e.g., ), which could enhance membrane permeability .
  • Thiophene-carboxamide vs. Thiazole-acetamide: The thiophene ring in the target compound provides a planar, conjugated system distinct from the non-planar thiazole-acetamide in ’s compounds. This may influence binding to flat hydrophobic pockets in enzymes .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons with analogs suggest:

  • IR spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) for the carboxamide group, similar to acetamide peaks in ’s compounds (1675–1695 cm⁻¹) .
  • ¹H-NMR : The 3-methoxyphenyl group would show a singlet at δ ~3.8 ppm (OCH₃), while the thiophene protons may resonate at δ 7.2–7.5 ppm, as observed in ’s thiophene derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step protocols:

Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

Thiadiazole assembly : Reaction of thioamides with hydrazonoyl halides under reflux in polar solvents (e.g., DMF) .

Final coupling : Amide bond formation between the thiadiazole-thiophene intermediate and activated carboxylic acid derivatives (e.g., using EDCI/HOBt) .

  • Key considerations : Optimize reaction time (4-12 hours) and temperature (70-80°C) to avoid decomposition. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How is the compound characterized structurally?

  • Spectroscopic techniques :

  • IR : Peaks at 1680-1700 cm⁻¹ (amide C=O), 1600 cm⁻¹ (C=N in thiadiazole), and 1250 cm⁻¹ (C-O-C from methoxyphenyl) .
  • ¹H NMR : Distinct signals include δ 8.2–8.5 ppm (thiophene protons), δ 3.8 ppm (methoxy group), and δ 2.5 ppm (methyl-triazole) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z ~460 (calculated for C₁₈H₁₄N₆O₂S₂) .

Q. What preliminary biological assays are used to evaluate its activity?

  • In vitro screening :

  • Antimicrobial : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    • Controls : Compare with structurally related analogs (e.g., triazole-thiadiazole hybrids) to assess substituent effects .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxyphenyl group influence reactivity and bioactivity?

  • Electronic analysis :

  • The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the triazole ring and modulating electrophilic substitution patterns .
  • Impact on bioactivity : Methoxy-substituted analogs show 20–30% higher antimicrobial activity compared to halogenated derivatives, likely due to improved membrane penetration .
    • Experimental validation : Replace -OCH₃ with -NO₂ or -Cl and compare IC₅₀ values in dose-response assays .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Case example : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 15 µM vs. 50 µM in MCF-7 cells):

Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times .

Purity verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Structural analogs : Test derivatives with minor modifications (e.g., methyl→ethyl on triazole) to isolate substituent effects .

Q. How can reaction yields be improved during thiadiazole formation?

  • Optimization strategies :

  • Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to enhance cyclization efficiency .
  • Solvent effects : Use PEG-400 as a green solvent to improve solubility and reduce side reactions (yield increase from 60% to 85%) .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining ~90% yield .

Comparative Analysis of Structural Analogs

Analog Structural Difference Key Property Reference
Analog A 4-Fluorophenyl instead of 3-methoxyphenyl2× higher cytotoxicity in HeLa cells
Analog B Thiazole instead of thiadiazoleReduced antimicrobial activity (MIC >100 µg/mL)
Analog C Methyl→H on triazole40% lower solubility in PBS

Data Contradiction Analysis

Issue Hypothesis Resolution Method
Variable solubility in DMSOImpurity interference (e.g., unreacted starting materials)Purify via column chromatography (silica gel, ethyl acetate) and re-test
Inconsistent NMR shiftsSolvent polarity effects (CDCl₃ vs. DMSO-d₆)Re-run NMR in deuterated DMSO and compare with literature

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